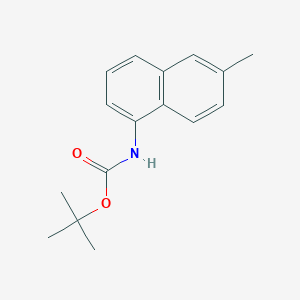
1-(Boc-amino)-6-methylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Boc-amino)-6-methylnaphthalene is a compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a naphthalene ring The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Boc-amino)-6-methylnaphthalene typically involves the protection of the amino group with a Boc group. This can be achieved by reacting 6-methylnaphthylamine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as triethylamine (Et₃N) or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane (DCM) at room temperature .
Industrial Production Methods: Industrial production methods for Boc-protected compounds often involve similar reaction conditions but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Boc-amino)-6-methylnaphthalene can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO₄ in aqueous solution or CrO₃ in pyridine.
Reduction: TFA in dichloromethane.
Substitution: Various electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Oxidized naphthalene derivatives.
Reduction: 6-methylnaphthylamine.
Substitution: N-substituted naphthalene derivatives.
Applications De Recherche Scientifique
1-(Boc-amino)-6-methylnaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 1-(Boc-amino)-6-methylnaphthalene primarily involves the protection of the amino group by the Boc group. This protection prevents the amino group from participating in unwanted side reactions during synthesis. The Boc group can be selectively removed under acidic conditions, allowing the amino group to be deprotected and participate in subsequent reactions .
Comparaison Avec Des Composés Similaires
1-(Boc-amino)-naphthalene: Lacks the methyl group at the 6-position.
1-(Boc-amino)-2-methylnaphthalene: Methyl group is at the 2-position instead of the 6-position.
1-(Boc-amino)-4-methylnaphthalene: Methyl group is at the 4-position.
Uniqueness: 1-(Boc-amino)-6-methylnaphthalene is unique due to the specific positioning of the methyl group, which can influence its reactivity and interactions in chemical reactions. This positional isomerism can lead to different physical and chemical properties compared to its analogs.
Propriétés
Formule moléculaire |
C16H19NO2 |
|---|---|
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
tert-butyl N-(6-methylnaphthalen-1-yl)carbamate |
InChI |
InChI=1S/C16H19NO2/c1-11-8-9-13-12(10-11)6-5-7-14(13)17-15(18)19-16(2,3)4/h5-10H,1-4H3,(H,17,18) |
Clé InChI |
IZOORXXLHAPTTD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C(=CC=C2)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Oxo-1-phenyl-3-[2'-(2'',3''-epoxypropoxy)-4'-benzyloxyphenyl]propene](/img/structure/B13718680.png)


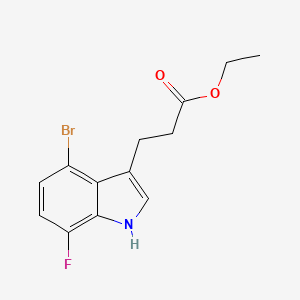
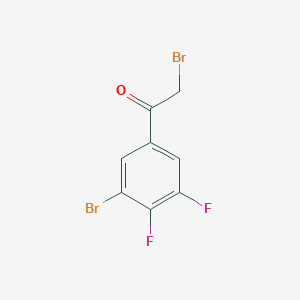

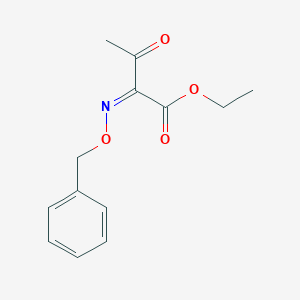
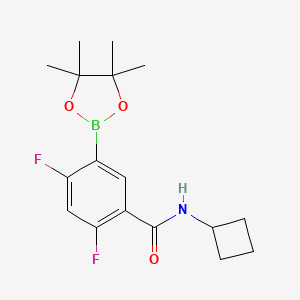
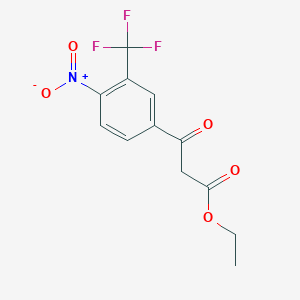
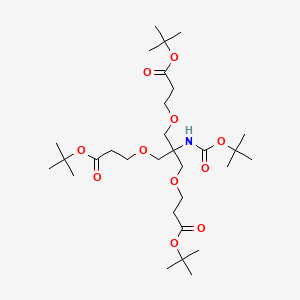

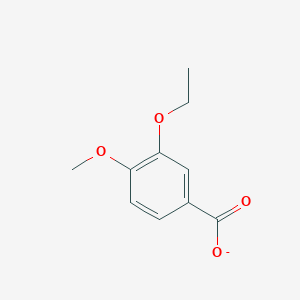
![2-(4,4-Difluoropiperidin-1-yl)-5-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-phenylamine](/img/structure/B13718765.png)

